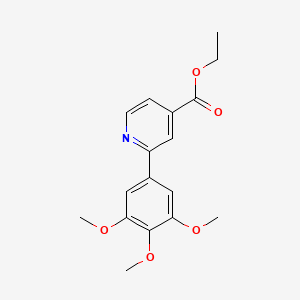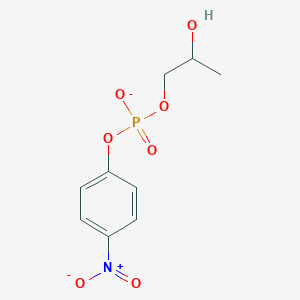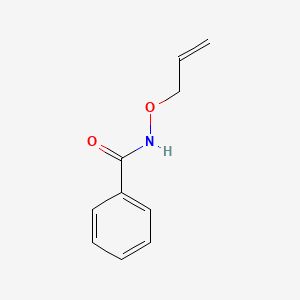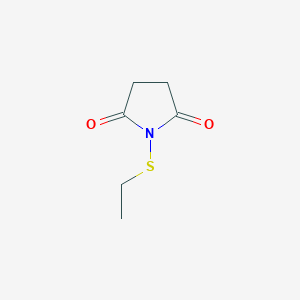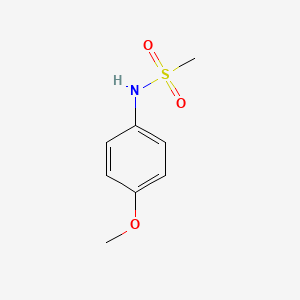![molecular formula C20H22N2O5 B3052678 [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine CAS No. 435342-06-6](/img/structure/B3052678.png)
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine
描述
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to an ethyl chain, which is further connected to a benzyl amine group substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
作用机制
Target of Action
The compound “[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target
Biochemical Pathways
Indole derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine plays a significant role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . This interaction can lead to the inhibition of prostaglandin synthesis, thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with other biomolecules such as receptors and transporters, modulating their activity and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Its impact on cellular metabolism includes alterations in the levels of key metabolites and enzymes, influencing overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antiproliferative effects. The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound may interact with other metabolic pathways, such as those involved in the synthesis and degradation of lipids and carbohydrates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound can be influenced by factors such as its lipophilicity, molecular size, and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine typically involves the reaction of tryptamine with a benzyl halide derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzyl amine group, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and various substituted indole compounds .
科学研究应用
Chemistry: In chemistry, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials .
相似化合物的比较
- [2-(1H-Indol-3-yl)-ethyl]-amine
- [2-(1H-Indol-3-yl)-ethyl]-benzylamine
- [2-(1H-Indol-3-yl)-ethyl]-(4-methoxy-benzyl)-amine
Comparison: Compared to its similar compounds, [2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine stands out due to the presence of the methoxy group on the benzyl amine. This substitution enhances its biological activity and binding affinity towards specific targets. Additionally, the unique combination of the indole moiety and the benzyl amine group provides a versatile scaffold for the development of new compounds with diverse applications .
属性
CAS 编号 |
435342-06-6 |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-[(3-methoxyphenyl)methyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2O.C2H2O4/c1-21-16-6-4-5-14(11-16)12-19-10-9-15-13-20-18-8-3-2-7-17(15)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
AXYXJIYESLRMQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32 |
规范 SMILES |
COC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


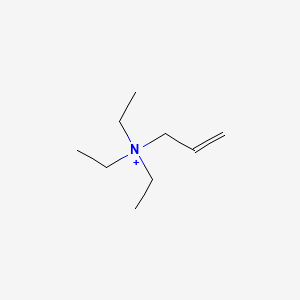
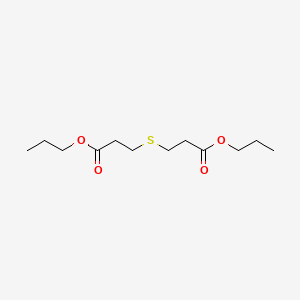
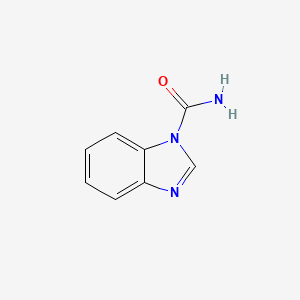
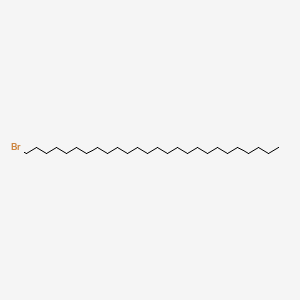
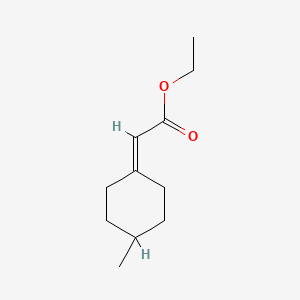
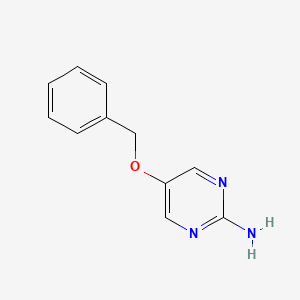
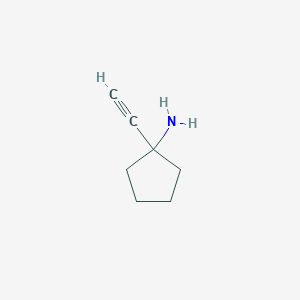
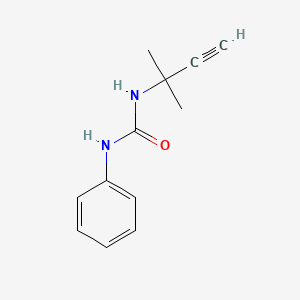
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)
